molecular formula C5BrF4N B12976587 3-Bromo-2,4,5,6-tetrafluoropyridine

3-Bromo-2,4,5,6-tetrafluoropyridine

Cat. No.: B12976587
M. Wt: 229.96 g/mol
InChI Key: XXNFGKRWVXKHBG-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluoropyridine is a halogenated pyridine derivative with a bromine substituent at the 3-position and fluorine atoms at the 2, 4, 5, and 6 positions.

Key inferred characteristics:

  • Molecular formula: C₅BrF₄N (extrapolated from 4-bromo-2,3,5,6-tetrafluoropyridine) .
  • Physical properties: Expected to resemble its chloro analog (density ~1.64 g/cm³, boiling point ~120°C) but with a higher molecular weight (229.96 g/mol for bromo vs. 185.51 g/mol for chloro) due to bromine’s larger atomic mass .
  • Reactivity: Bromine’s lower electronegativity and weaker C–Br bond (compared to C–Cl) may enhance its participation in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C5BrF4N

Molecular Weight

229.96 g/mol

IUPAC Name

3-bromo-2,4,5,6-tetrafluoropyridine

InChI

InChI=1S/C5BrF4N/c6-1-2(7)3(8)5(10)11-4(1)9

InChI Key

XXNFGKRWVXKHBG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Br)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluoropyridine typically involves the halogenation of tetrafluoropyridine. One common method includes the bromination of 2,4,5,6-tetrafluoropyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield.

Industrial Production Methods: Industrial production of 3-Bromo-2,4,5,6-tetrafluoropyridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Palladium-Catalyzed Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl boronic acids or alkenes.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted tetrafluoropyridines.

    Palladium-Catalyzed Coupling: Biaryl or alkyl-substituted tetrafluoropyridines.

    Reduction: Tetrafluoropyridine derivatives.

Scientific Research Applications

Agricultural Chemistry

3-Bromo-2,4,5,6-tetrafluoropyridine serves as a precursor in the synthesis of fungicides and pesticides. Its derivatives exhibit significant biological activity against plant pathogens. For instance:

  • Fungicidal Activity : Compounds derived from 3-bromo-2,4,5,6-tetrafluoropyridine have shown efficacy in controlling fungal diseases in crops. Case studies indicate that these derivatives can inhibit the growth of Fusarium and Botrytis species at low concentrations .

Medicinal Chemistry

The compound has potential applications in drug development due to its biological activity:

  • Antimicrobial Properties : Research indicates that related compounds demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 µM to over 20 µM.
  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro. For example, certain hydrazone derivatives synthesized from 3-bromo-2,4,5,6-tetrafluoropyridine exhibited IC50 values as low as 0.2 µM against Leishmania donovani, indicating strong antitumor potential .
Compound NameStructure CharacteristicsBiological ActivityMIC/IC50 Values
3-Bromo-2,4,5,6-tetrafluoropyridineBromine and four fluorines on pyridineAntimicrobialMIC: 0.7 - 20 µM
Derivative ABromine at position 3AntifungalIC50: 1 µM
Derivative BAdditional functional groupsAntitumorIC50: 0.2 µM

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of derivatives synthesized from 3-bromo-2,4,5,6-tetrafluoropyridine demonstrated effective inhibition of fungal growth in agricultural settings. The study highlighted how these compounds could be integrated into crop protection strategies to enhance yield while minimizing chemical use.

Case Study 2: Antibacterial Activity

Research focusing on the antibacterial properties of related compounds revealed that certain derivatives exhibited significant activity against common pathogens. The findings suggest that these compounds could be further developed into therapeutic agents for treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the bromine atom, facilitating its replacement by various nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed processes, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key properties of halogenated tetrafluoropyridines:

Compound Molecular Formula Molecular Weight (g/mol) Halogen Position Key Electronic Features
3-Bromo-2,4,5,6-tetrafluoropyridine C₅BrF₄N 229.96 3 High electron deficiency due to fluorine and bromine
3-Chloro-2,4,5,6-tetrafluoropyridine C₅ClF₄N 185.51 3 Shorter N–C bond length vs. non-halogenated pyridines
4-Bromo-2,3,5,6-tetrafluoropyridine C₅BrF₄N 229.96 4 Enhanced reactivity in Suzuki couplings due to accessible bromine
2,3,5,6-Tetrafluoropyridine C₅HF₄N 151.06 N/A Lower electron deficiency; used as a building block for further substitutions

Key findings :

  • Halogen position : Substitution at the 3-position (vs. 4) sterically and electronically influences reactivity. For example, 4-bromo-2,3,5,6-tetrafluoropyridine undergoes efficient Suzuki coupling due to the 4-position’s accessibility , whereas 3-substituted analogs may favor regioselective defluorination .
  • DFT studies: 3-Chloro-2,4,5,6-tetrafluoropyridine exhibits shortened N–C bonds compared to non-halogenated pyridines, altering its electronic landscape . Similar effects are expected for the bromo analog.

Reactivity in Catalytic Reactions

a) Hydrodefluorination (HDF) :
  • 3-Chloro-2,4,5,6-tetrafluoropyridine : Undergoes regioselective defluorination at the 4-position under bifunctional catalysis, retaining the chlorine substituent due to the nucleophilic aromatic substitution (SNAr) mechanism .
  • Bromo analogs : While direct data are unavailable, bromine’s weaker bond strength (vs. chlorine) may shift selectivity or accelerate defluorination.
b) Cross-Coupling Reactions :
  • 4-Bromo-2,3,5,6-tetrafluoropyridine: Efficiently participates in Sonogashira and Suzuki couplings to form bipyridines or aryl-substituted derivatives, critical for agrochemical and pharmaceutical synthesis .
  • 3-Bromo isomer : Likely less reactive in these couplings due to steric hindrance at the 3-position, though this remains speculative.

Thermodynamic and Spectral Comparisons

Selvaran et al. (2014) compared 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine using DFT and experimental methods:

  • Bond lengths : Halogen substitution at the 3-position shortens the N–C bond, while 4-substitution has minimal impact .
  • HOMO-LUMO gaps : Bromine’s polarizability reduces the HOMO-LUMO gap compared to chlorine, enhancing electrophilic reactivity .

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